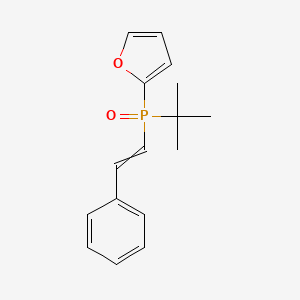
tert-Butyl(furan-2-yl)oxo(2-phenylethenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(furan-2-yl)oxo(2-phenylethenyl)-lambda~5~-phosphane is a complex organophosphorus compound that has garnered interest in various fields of chemistry and industry. This compound features a unique structure with a tert-butyl group, a furan ring, and a phenylethenyl group attached to a lambda5-phosphane core. Its distinct chemical properties make it a valuable subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(furan-2-yl)oxo(2-phenylethenyl)-lambda~5~-phosphane typically involves multi-step organic reactions. One common method includes the reaction of furan-2-yl lithium with tert-butylphosphine oxide, followed by the addition of phenylethenyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(furan-2-yl)oxo(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled temperatures and solvents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(furan-2-yl)oxo(2-phenylethenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules and potential therapeutic applications are areas of active investigation.
Medicine
The compound’s potential medicinal properties are explored in drug development, particularly for its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of tert-Butyl(furan-2-yl)oxo(2-phenylethenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(furan-2-yl)phosphine oxide
- Phenylethenylphosphine
- Furan-2-ylphosphine
Uniqueness
tert-Butyl(furan-2-yl)oxo(2-phenylethenyl)-lambda~5~-phosphane stands out due to its combination of functional groups, which impart unique chemical properties and reactivity. Its ability to form stable complexes with metals and its potential bioactivity make it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
53780-69-1 |
|---|---|
Molekularformel |
C16H19O2P |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-[tert-butyl(2-phenylethenyl)phosphoryl]furan |
InChI |
InChI=1S/C16H19O2P/c1-16(2,3)19(17,15-10-7-12-18-15)13-11-14-8-5-4-6-9-14/h4-13H,1-3H3 |
InChI-Schlüssel |
MIXVXKICNQBOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=O)(C=CC1=CC=CC=C1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


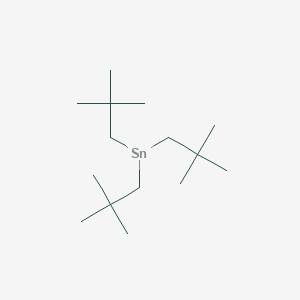
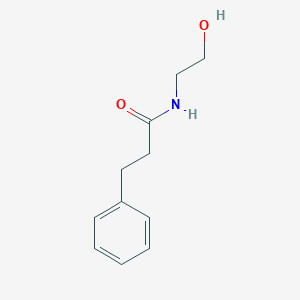
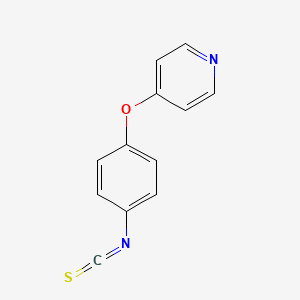
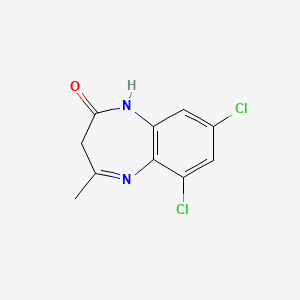

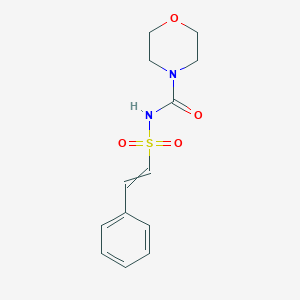

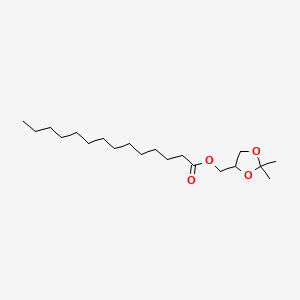

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)

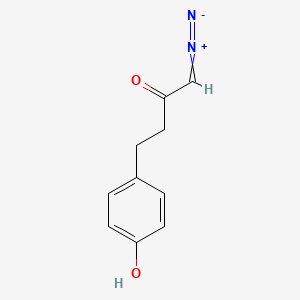
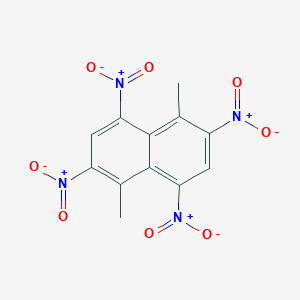
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
